molecular formula C6H8BrN3O B2954375 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 875163-57-8

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B2954375
CAS No.: 875163-57-8
M. Wt: 218.054
InChI Key: VELDGYAVRBJHTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide typically involves the bromination of 1-methyl-1H-pyrrole-2-carbohydrazide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually performed in a solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure the selective bromination at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (50-80°C).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid), and room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol), and low temperatures (0-25°C).

Major Products

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Reduced forms of the carbohydrazide group.

Properties

IUPAC Name

4-bromo-1-methylpyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDGYAVRBJHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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